
Ac-VAD-AFC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-VAD-AFC, also known as N-Acetyl-Val-Ala-Asp-7-amido-4-trifluoromethylcoumarin, is a fluorogenic substrate primarily used for detecting caspase activity. Caspases are a family of protease enzymes playing essential roles in programmed cell death (apoptosis) and inflammation. This compound is particularly useful in research involving caspase-1, caspase-3, caspase-4, and caspase-7, as it exhibits a blue to green fluorescence shift upon cleavage by these enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-VAD-AFC involves the coupling of the peptide sequence N-Acetyl-Val-Ala-Asp with 7-amino-4-trifluoromethylcoumarin. The process typically includes:
Peptide Synthesis: The peptide sequence is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Coupling Reaction: The peptide is then coupled with 7-amino-4-trifluoromethylcoumarin using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving automated peptide synthesizers and large-scale purification systems .
Chemical Reactions Analysis
Types of Reactions
Ac-VAD-AFC primarily undergoes enzymatic cleavage reactions. It is specifically cleaved by caspases, resulting in the release of the fluorescent molecule 7-amino-4-trifluoromethylcoumarin (AFC).
Common Reagents and Conditions
Reagents: Caspases (caspase-1, caspase-3, caspase-4, caspase-7)
Conditions: Physiological pH (7.2-7.4), temperature (37°C), and the presence of necessary cofactors for caspase activity
Major Products
The major product formed from the cleavage of this compound is 7-amino-4-trifluoromethylcoumarin, which exhibits a green fluorescence that can be detected using fluorescence spectroscopy .
Scientific Research Applications
Ac-VAD-AFC is widely used in various scientific research fields:
Chemistry: Used as a fluorogenic substrate to study enzyme kinetics and inhibition.
Biology: Employed in apoptosis research to detect caspase activity in cell cultures and tissue samples.
Medicine: Utilized in drug discovery and development to screen for potential caspase inhibitors, which could be therapeutic agents for diseases involving excessive apoptosis, such as neurodegenerative disorders and cancer.
Industry: Applied in the development of diagnostic assays and kits for detecting caspase activity in clinical samples
Mechanism of Action
Ac-VAD-AFC exerts its effects through enzymatic cleavage by caspases. The peptide sequence N-Acetyl-Val-Ala-Asp is recognized and cleaved by caspases at the aspartic acid residue. This cleavage releases the fluorescent molecule 7-amino-4-trifluoromethylcoumarin, which can be detected by its green fluorescence. The molecular targets are the active sites of caspases, and the pathway involves the activation of these enzymes during apoptosis .
Comparison with Similar Compounds
Similar Compounds
Ac-DEVD-AFC: A fluorogenic substrate for caspase-3.
Ac-YVAD-AFC: A fluorogenic substrate for caspase-1 and caspase-4.
Ac-VDVAD-AFC: A fluorogenic substrate for caspase-2
Uniqueness
Ac-VAD-AFC is unique due to its broad specificity for multiple caspases (caspase-1, caspase-3, caspase-4, caspase-7), making it a versatile tool for studying apoptosis and inflammation. Its ability to produce a distinct fluorescence shift upon cleavage allows for easy detection and quantification of caspase activity .
Properties
Molecular Formula |
C24H27F3N4O8 |
|---|---|
Molecular Weight |
556.5 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]propanoyl]amino]-4-oxo-4-[[2-oxo-3-(trifluoromethyl)chromen-7-yl]amino]butanoic acid |
InChI |
InChI=1S/C24H27F3N4O8/c1-10(2)19(29-12(4)32)22(37)28-11(3)20(35)31-16(9-18(33)34)21(36)30-14-6-5-13-7-15(24(25,26)27)23(38)39-17(13)8-14/h5-8,10-11,16,19H,9H2,1-4H3,(H,28,37)(H,29,32)(H,30,36)(H,31,35)(H,33,34)/t11-,16-,19-/m0/s1 |
InChI Key |
WYJCIXPWRHUSJP-UTLVKMTRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C=C(C(=O)O2)C(F)(F)F)NC(=O)[C@H](C(C)C)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C=C(C(=O)O2)C(F)(F)F)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


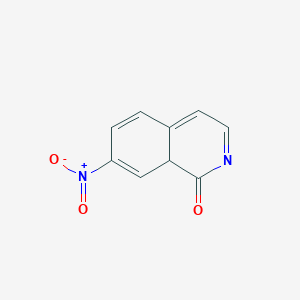

![9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-imino-5H-purin-6-one](/img/structure/B12362863.png)
![6-ethyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12362877.png)
![2-[2-[[(2R,2'S,3aS,5'R,6S)-5,5'-dimethyl-4-oxo-2'-propan-2-ylspiro[3,3a-dihydro-2H-imidazo[1,5-b][1,2]oxazole-6,1'-cyclohexane]-2-yl]methyl]-6-methylphenoxy]-N-[(7-chloro-2-hydroxy-1H-indol-3-yl)imino]acetamide](/img/structure/B12362888.png)
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] nonadecanethioate](/img/structure/B12362894.png)
![N-[1-chloro-3-(hydroxyimino)butan-2-ylidene]hydroxylamine](/img/structure/B12362900.png)
![6-methylsulfanyl-6H-pyrimido[5,4-d]pyrimidin-4-one](/img/structure/B12362905.png)
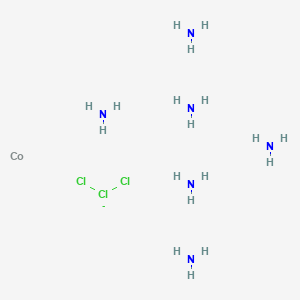

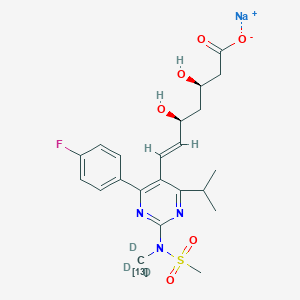
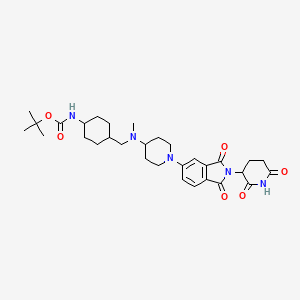
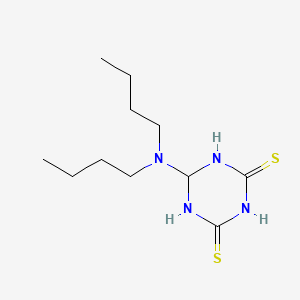
![6-Azaspiro[2.5]octane-1,6-dicarboxylic acid, 6-(phenylmethyl) ester](/img/structure/B12362929.png)
